molecular formula C12H13ClN2 B146881 1,1-Diphenylhydrazine hydrochloride CAS No. 530-47-2

1,1-Diphenylhydrazine hydrochloride

Cat. No.: B146881
CAS No.: 530-47-2
M. Wt: 220.7 g/mol
InChI Key: MIVUDWFNUOXEJM-UHFFFAOYSA-N
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Description

1,1-Diphenylhydrazine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a derivative of hydrazine, where two phenyl groups are attached to the nitrogen atoms. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylhydrazine hydrochloride can be synthesized through the reaction of benzophenone hydrazone with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenylhydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Diphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dual phenyl groups provide stability and reactivity, making it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

1,1-diphenylhydrazine;hydrochloride
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InChI

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIVUDWFNUOXEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
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Related CAS

530-50-7 (Parent)
Record name N,N-Diphenylhydrazine hydrochloride
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DSSTOX Substance ID

DTXSID6029913
Record name 1,1-Diphenylhydrazine hydrochloride
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Molecular Weight

220.70 g/mol
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Physical Description

White to greyish-white solid; [Merck Index] Grey powder; [Alfa Aesar MSDS]
Record name 1,1-Diphenylhydrazine hydrochloride
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CAS No.

530-47-2
Record name Hydrazine, 1,1-diphenyl-, hydrochloride (1:1)
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Record name N,N-Diphenylhydrazine hydrochloride
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Record name 1,1-Diphenylhydrazine hydrochloride
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Record name Hydrazine, 1,1-diphenyl-, hydrochloride (1:1)
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Record name 1,1-Diphenylhydrazine hydrochloride
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Record name N,N-diphenylhydrazinium(1+) chloride
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Record name 1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1-Diphenylhydrazine hydrochloride react with metal complexes, and what are the structural characteristics of the resulting products?

A1: this compound acts as a ligand, specifically forming hydrazido(2-) complexes with molybdenum(VI) centers. [, ] This interaction involves the donation of electrons from the nitrogen atoms of the hydrazine derivative to the molybdenum atom. The resulting complexes exhibit octahedral geometries, with the hydrazido(2-) groups coordinating to the metal center in a monodentate fashion. [, ] The Mo–N bond distances in these complexes vary depending on the overall ligand environment. [] Notably, in one instance, a complex with both a bent hydrazide(1-) ligand and a linear hydrazido(2-) group was observed, highlighting the versatile coordination chemistry of this compound. []

Q2: Can this compound be used to synthesize organic materials with interesting optical properties? If so, what are the characteristics of these materials?

A2: Yes, this compound can be reacted with specific aldehydes, like phthalaldehyde and isophthalaldehyde, to synthesize hydrazone derivatives that emit blue light. [] These derivatives exhibit blue photoluminescence, with emission wavelengths ranging from 458 to 478 nm. [] This characteristic makes them potentially suitable for applications in organic electroluminescent devices, particularly for the development of blue-emitting materials.

Q3: What analytical techniques are typically used to characterize compounds derived from this compound?

A3: The characterization of compounds derived from this compound typically involves a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of the compound. []
  • Fourier-Transform Infrared (FT-IR) spectroscopy: Identifies functional groups and characterizes chemical bonds present in the molecule. []
  • Elemental analysis (C, H, N): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula and purity. []
  • X-ray crystallography: Provides detailed three-dimensional structural information, including bond lengths and angles, for crystalline samples. [, , ]

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